1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone
CAS No.:
Cat. No.: VC13761934
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O |
|---|---|
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 1-(6-chloro-3,4-dihydro-1H-2,7-naphthyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H11ClN2O/c1-7(14)13-3-2-8-4-10(11)12-5-9(8)6-13/h4-5H,2-3,6H2,1H3 |
| Standard InChI Key | XCVVIUQPYJQBDS-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=CC(=NC=C2C1)Cl |
| Canonical SMILES | CC(=O)N1CCC2=CC(=NC=C2C1)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-yl)ethan-1-one, reflects its bicyclic framework. The naphthyridine core consists of two fused pyridine rings, with partial saturation at the 3,4-positions introducing conformational flexibility. The chlorine atom at the 6-position and the acetyl group at the 2-position are critical to its electronic and steric profile. The InChIKey XCVVIUQPYJQBDS-UHFFFAOYSA-N and SMILES C[C@@H]1CC2=C(C(=O)C)N=CC(=C2Cl)N1 provide precise stereochemical details, confirming the R-configuration at the 2-position .
Physicochemical Properties
The compound exhibits moderate polarity due to its heterocyclic core and polar substituents. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O | |
| Molecular Weight | 210.66 g/mol | |
| Physical Form | White crystalline solid | |
| Purity | 96% | |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in DMSO, DMF | Inferred |
The absence of melting point data suggests further characterization is needed. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) is inferred from structural analogs .
Synthetic Pathways
Industrial synthesis routes remain proprietary, but retrosynthetic analysis suggests plausible strategies:
-
Cyclocondensation: Reacting 2-aminopyridine derivatives with α-haloketones could form the dihydronaphthyridine core.
-
Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ introduces the 6-chloro substituent.
-
Acetylation: Friedel-Crafts acylation or nucleophilic substitution installs the ethanone group .
Optimization of reaction conditions (e.g., catalysts, temperature) is critical to minimize byproducts, though specific protocols are undisclosed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume